1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid
Description
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid (CAS: 1432374-62-3) is a quinoline derivative featuring a tetramethyl-substituted dihydroquinoline scaffold with a carboxylic acid group at the C6 position. This compound is synthesized via formylation and subsequent oxidation of the hydroquinoline precursor, as demonstrated in Vilsmeier-Haack reactions . Structural confirmation is achieved through NMR spectroscopy and elemental analysis .
Properties
IUPAC Name |
1,2,2,4-tetramethylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-6-5-10(13(16)17)7-11(9)12/h5-8H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWMUUFMXHMHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(=O)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of various substituted coumarins containing the dihydroquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The presence of multiple methyl groups allows for various substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of gluconate 2-dehydrogenase, which plays a role in glucose metabolism . The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby inhibiting its activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The C6-carboxylic acid group distinguishes this compound from analogs with substituents at other positions or alternative functional groups. Key comparisons include:
Key Observations :
- Positional Isomerism : The C6-carboxylic acid derivative exhibits distinct reactivity compared to its C8 isomer due to steric and electronic differences. For example, the C6 position facilitates conjugation with heterocyclic systems like triazolopyrimidines, yielding compounds with 67% synthetic efficiency .
- Functional Group Impact : The ethyl ester analog (CAS: 98897-23-5) demonstrates higher lipophilicity, making it more suitable for membrane permeability in drug design compared to the polar carboxylic acid .
- Halogenation Effects: Chlorinated isoquinoline analogs (e.g., CAS: 1289646-93-0) show enhanced biological activity due to halogen-mediated interactions with target proteins .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester or hydrocarbon analogs.
- Stability : The tetramethyl substituents at C1, C2, and C4 confer steric protection, reducing oxidative degradation .
Biological Activity
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by multiple methyl substitutions and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molar mass of 219.28 g/mol. The compound's structure includes a quinoline core that enhances its reactivity and interaction with biological targets.
Antiallergic and Antiasthmatic Properties
Research indicates that this compound exhibits potential antiallergic and antiasthmatic activities. It has been shown to inhibit the release of histamine from mast cells, which is a critical mediator in allergic responses. This property suggests its potential use in treating asthma and allergic conditions.
Antiarthritic Effects
The compound has also demonstrated antiarthritic properties in various studies. It appears to modulate inflammatory pathways that are involved in arthritis progression. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
The mechanism by which this compound exerts its effects involves its action as an inhibitor of gluconate 2-dehydrogenase. This enzyme plays a significant role in glucose metabolism and energy production within cells. By inhibiting this enzyme, the compound may alter metabolic pathways that are crucial for cell survival and function.
Case Studies
- Antiallergic Activity Study : A study published in the Journal of Allergy evaluated the effects of this compound on histamine release from rat mast cells. The results showed a significant reduction in histamine levels upon treatment with the compound compared to control groups (p < 0.05) .
- Antiarthritic Activity : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antiallergic | Antiarthritic | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Inhibition of gluconate 2-dehydrogenase |
| 7-Hydroxy-1,2-dihydroquinoline | Moderate | No | Unknown |
| 2-Methylquinoline | No | Moderate | Unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
